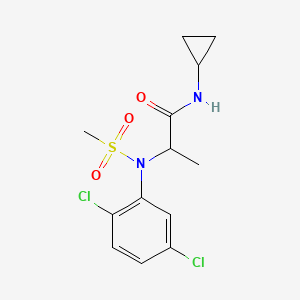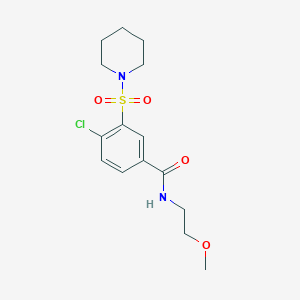![molecular formula C12H16ClNO3S B5340426 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CES is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in the pH of cancer cells, resulting in their death. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. The inhibition of histone deacetylases leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have a half-life of around 6 hours and is rapidly metabolized in the liver. This compound has also been found to have a high binding affinity to carbonic anhydrase IX and histone deacetylases.
実験室実験の利点と制限
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments, including its low toxicity, high binding affinity to carbonic anhydrase IX and histone deacetylases, and its potential to induce apoptosis in cancer cells. However, this compound has some limitations, including its low yield in synthesis and its limited solubility in water.
将来の方向性
There are several future directions for 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine research, including the development of more efficient synthesis methods to increase the yield of this compound, the investigation of its potential applications in other diseases, such as Alzheimer's disease, and the development of more potent analogs of this compound. Additionally, the investigation of the mechanism of action of this compound and its interaction with other proteins could provide valuable insights into its potential applications in pharmaceutical research.
In conclusion, this compound is a promising chemical compound that has shown potential applications in pharmaceutical research, particularly in the development of anticancer drugs. Its low toxicity, high binding affinity to carbonic anhydrase IX and histone deacetylases, and its potential to induce apoptosis in cancer cells make it a promising candidate for further research. The investigation of more efficient synthesis methods, its potential applications in other diseases, and the development of more potent analogs could pave the way for the development of new drugs with improved efficacy and safety profiles.
合成法
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine can be synthesized through various methods, including the reaction of 3-chloro-4-ethoxyaniline with pyrrolidine-1-sulfonyl chloride in the presence of a base. Another method involves the reaction of 3-chloro-4-ethoxyaniline with pyrrolidine-1-sulfonyl isocyanate. The yield of this compound from these methods is around 50-70%.
科学的研究の応用
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine has shown potential applications in pharmaceutical research, particularly in the development of anticancer drugs. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
特性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHCRXMDHPHRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5340349.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)

![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340453.png)